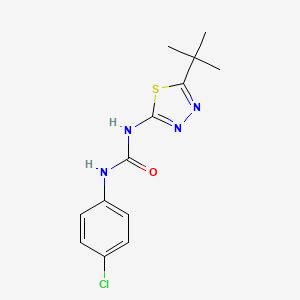
Thulium
Vue d'ensemble
Description
Thulium is a chemical element with the symbol Tm and atomic number 69 . It is the thirteenth element in the lanthanide series in the periodic table . Thulium is a moderately hard, silvery white metal that is stable in air but can easily be dissolved in diluted acids . It is the rarest of the lanthanide metals, excluding radioactive promethium .
Synthesis Analysis
Thulium doped copper ferrite nanoparticles were successfully synthesized via a novel sol–gel method with the aid of copper (II) nitrate, iron (III) nitrate, thulium (III) nitrate and starch without adding external surfactant .
Chemical Reactions Analysis
Thulium tarnishes slowly in air and burns readily at 150 °C to form thulium(III) oxide: 4Tm + 3O2 → 2Tm2O3 . Thulium reacts with the halogens, forming the corresponding thulium(III) halides . It also reacts slowly with cold water, and quickly with hot water, forming thulium(III) hydroxide, Tm(OH)3, and hydrogen gas, H2 .
Physical And Chemical Properties Analysis
Thulium is a moderately hard, silvery white metal that is stable in air but can easily be dissolved in diluted acids . It is soft enough that it can be cut with a knife . It has a silvery appearance and is fairly stable in air . It reacts slowly in water and more quickly in acids .
Applications De Recherche Scientifique
Thulium-Doped Fiber Lasers
Thulium-doped fiber lasers (TDFLs) are prominent in the field of optics and lasers due to their ability to generate mid-infrared coherent radiation. The gain bandwidth of Tm^3+ -doped silica fibers ranges from 1.8 to 2.1 µm, making TDFLs ideal for applications in medicine, spectroscopy, remote sensing, material processing, and frequency conversion . These lasers are also excellent for generating ultrashort pulses and high-power continuous-wave lasers.
Medical Imaging and Radiotherapy
Thulium is used in the production of radioactive isotopes like Thulium-169, which serves as an X-ray source in medical imaging. This application is crucial for non-invasive diagnostic procedures and targeted radiotherapy, providing a safer alternative to traditional radiation sources .
Urinary Lithotripsy
In the medical field, Thulium-doped fiber lasers have revolutionized urinary lithotripsy. They offer a safer and more effective method for treating urological stones compared to traditional holmium lasers. Thulium lasers ablate stones through photothermal and micro-explosive effects, improving lithotripsy efficiency, reducing tissue damage, and enhancing postoperative outcomes .
Satellite Imaging
Thulium-containing lasers are employed in satellite technology for capturing high-resolution images of the Earth’s surface. The lasers’ ability to operate at specific wavelengths makes them suitable for various remote sensing applications, including environmental monitoring, mapping, and surveillance .
Archaeological Analysis
Portable X-ray devices powered by Thulium are used by archaeologists to analyze symbols and markings on metallic antiquities. This non-destructive testing method allows for the examination of historical artifacts without causing any damage, providing valuable insights into ancient cultures .
Mécanisme D'action
Target of Action
Thulium ™ is a chemical element belonging to the lanthanide series of rare-earth metals . It is primarily found in minerals such as monazite . Thulium has variable oxidation states, but the most common oxidation state is +3, which is similar to that of other lanthanides . Thulium is mainly used in producing additives used for making neodymium iron boron alloys, giant magnetostrictive materials, magneto-optical storage materials, and non-ferrous metal alloy casting . Thulium is also used in portable X-ray devices, where it has been widely used as a radiation source in nuclear reactions .
Mode of Action
Thulium’s mode of action is primarily through its interaction with its targets. For instance, in the field of urology, Thulium fiber laser with a wavelength of 1.94 µm is widely used for lithotripsy . The main mechanism of lithotripsy performed by using superpulse TFL was thermal cavitation in the water-filled pore space and thermal destruction of the phantom .
Biochemical Pathways
Thulium affects several biochemical pathways. For instance, Thulium-170, when irradiated in a nuclear reactor, produces an isotope that emits x-rays . This property is used in the medical field for both diagnosis and therapy (“theragnostics”) in disseminated tumor cells and small metastases .
Pharmacokinetics
The pharmacokinetics of Thulium, particularly Thulium-170, have been studied. Thulium-170 was produced with adequate specific activity and high radionuclidic purity .
Result of Action
The molecular and cellular effects of Thulium’s action are significant. For instance, Thulium-170 at 1×10−3 mol/L might induce cellular apoptosis through the mitochondrial pathway .
Action Environment
Environmental factors can influence Thulium’s action, efficacy, and stability. For instance, dissolved organic matter (DOM) can mitigate the acute toxicity of Thulium to Hyalella azteca . The extraction and processing of thulium, like other rare earths, pose significant environmental challenges .
Orientations Futures
The primary challenge for Thulium is the high cost of Thulium as a rare-earth element, which increases the overall cost of the lasers. Also, managing heat dissipation in high-power operations can be challenging. The future direction of this technology involves overcoming these challenges, enhancing efficiency, and expanding tunability .
Propriétés
IUPAC Name |
thulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNOGLGSGLTDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064692 | |
| Record name | Thulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.93422 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Malleable, silver-white metal; [Merck Index] | |
| Record name | Thulium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thulium | |
CAS RN |
7440-30-4, 13598-55-5 | |
| Record name | Thulium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium hydride (TmH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THULIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RKC5ATI4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)


![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)



![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)


![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)
![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)